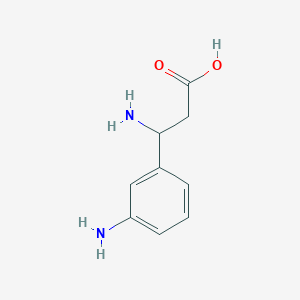
3-Amino-3-(3-amino-phenyl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Amino-3-(3-amino-phenyl)-propionic acid” is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 . It appears as a solid at 20°C .
Molecular Structure Analysis
The molecular structure of “3-Amino-3-(3-amino-phenyl)-propionic acid” consists of a propionic acid backbone with an amino group and a phenyl group attached to the third carbon .Physical And Chemical Properties Analysis
“3-Amino-3-(3-amino-phenyl)-propionic acid” is a solid at 20°C . The compound has a melting point of 223 °C (dec.) .Applications De Recherche Scientifique
Vibrational and Electronic Structure Analysis
3-Amino-3-(4-fluorophenyl)propionic acid, a non-proteinogenic amino acid and β-amino acid, has been studied for its vibrational and electronic structure using Density Functional Theory (DFT) and spectroscopic methods. This research aids in understanding the intra- and intermolecular hydrogen bonding and electronic charge delocalization, contributing to the field of molecular electronics and materials science (L. Pallavi & J. Tonannavar, 2020).
Metal-Organic Frameworks (MOFs) Construction
Modified aromatic amino acids, including 2-amino-3-(4-aminophenyl)-propionic acid, have been utilized as ligands in the construction of novel Metal-Organic Frameworks (MOFs). These MOFs, developed from amino acid derivatives, exhibit unique chiral properties, making them potential materials for non-linear optical (NLO) applications and other technological advancements (Yu Xie et al., 2007).
Enhancement of Material Properties
3-(4-Hydroxyphenyl)propanoic acid, or phloretic acid, a derivative closely related to the target molecule, has been explored as a renewable building block for materials science. Its use in the synthesis of benzoxazine monomers for polymer production demonstrates the potential of amino acid derivatives in enhancing the thermal and thermo-mechanical properties of materials, offering sustainable alternatives to traditional petrochemical sources (Acerina Trejo-Machin et al., 2017).
Spectroscopic Profiling for Molecular Docking
The spectroscopic profiling of 3-amino-3-(2-nitrophenyl) propionic acid has been leveraged to understand its molecular structure and properties better. Such analyses facilitate the exploration of this compound's biological applications, including its potential for molecular docking studies that explore its interaction with various proteins, thus contributing to the fields of drug discovery and biochemistry (Christina Susan Abraham et al., 2018).
Microbial Propionic Acid Production
In a broader context related to propionic acid derivatives, research on microbial production pathways offers insights into sustainable and economically viable production methods. Such studies underscore the importance of metabolic engineering and biotechnological approaches in creating value-added chemicals from renewable resources, highlighting the versatility and applicability of amino acid derivatives in industrial biotechnology (R. A. Gonzalez-Garcia et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
3-amino-3-(3-aminophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,10-11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEQINCXCDEGNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(3-amino-phenyl)-propionic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2769278.png)
![5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2769279.png)
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2769280.png)
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2769281.png)
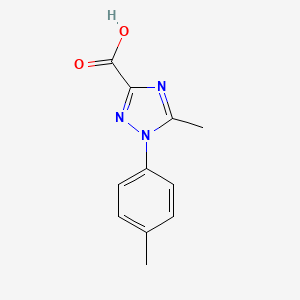
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2769283.png)
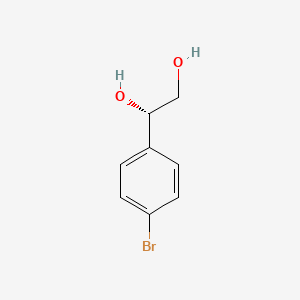
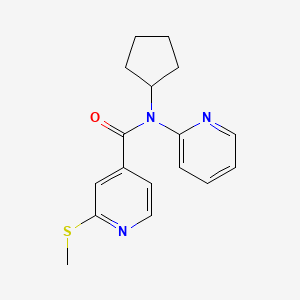
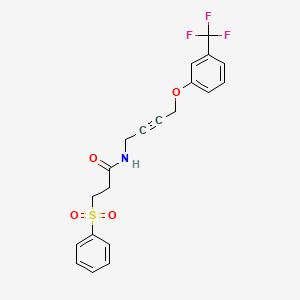
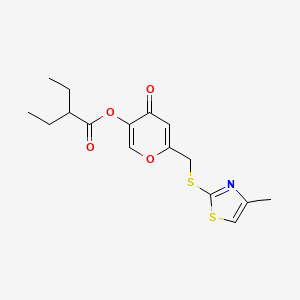
![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2769293.png)
![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2769294.png)
![4-Nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole](/img/structure/B2769295.png)
![4,4,4-Trifluoro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]butanamide](/img/structure/B2769296.png)